Boc-D-2-aminoadipic acid

Description

Properties

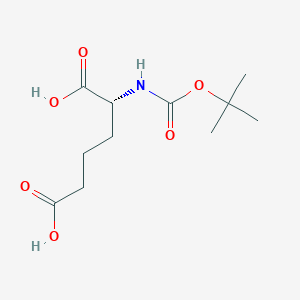

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTDLMJRZPSKDM-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10575451 |

Source

|

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110544-97-3 |

Source

|

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of Boc-D-2-aminoadipic acid?

An In-depth Technical Guide to the Chemical Properties of Boc-D-2-Aminoadipic Acid

Authored by: A Senior Application Scientist

Introduction

This compound is a non-proteinogenic α-amino acid derivative that serves as a critical building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. Its structure incorporates a six-carbon dicarboxylic acid backbone, an amine group at the α-position (carbon 2) in the D-configuration, and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group.[1][2] This unique combination of features makes it a versatile tool for introducing specific structural motifs and functionalities into complex molecules.

The presence of the Boc group is central to its utility, offering robust protection of the α-amine under a wide range of reaction conditions, yet allowing for clean and selective removal under mild acidic conditions.[3][4] The D-stereochemistry at the chiral center is of particular importance in medicinal chemistry, as the incorporation of D-amino acids into peptide chains can significantly enhance their stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.[2] This guide provides a comprehensive overview of the core chemical properties, reactivity, and applications of this compound for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These data are essential for designing synthetic routes, selecting appropriate solvents, and ensuring proper storage and handling.

| Property | Value | References |

| CAS Number | 110544-97-3 | [1][2][5] |

| Molecular Formula | C₁₁H₁₉NO₆ | [1][5][6] |

| Molecular Weight | 261.27 g/mol (or 261.3) | [1][5][6] |

| Appearance | White to off-white crystalline powder | [2][6] |

| Melting Point | 109 - 114 °C | [2] |

| Purity | ≥95-98% (typically assessed by HPLC) | [1][2] |

| Optical Rotation | [α]²⁰/D = +18 ± 1° (c=1.1 in DMF) | [2] |

| Storage Temperature | -20°C to 8°C | [2][5][7] |

Structural Attributes and Solubility

This compound possesses two carboxylic acid groups with different pKa values and a sterically hindered carbamate. This structure imparts moderate polarity. While its parent compound, 2-aminoadipic acid, has some water solubility, the addition of the bulky, hydrophobic Boc group reduces its solubility in aqueous solutions but enhances it in organic solvents.[8][9] It is generally soluble in solvents like Dimethylformamide (DMF) and slightly soluble in alcohols. For practical laboratory use, dissolving the compound in a suitable organic solvent or a basic aqueous solution is recommended before further dilution.[9]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by its three primary functional groups: the Boc-protected amine and the two carboxylic acids.

The Tert-Butyloxycarbonyl (Boc) Protecting Group

The Boc group is the cornerstone of this reagent's utility in multi-step synthesis. Its key characteristic is its stability to a wide range of chemical conditions, including basic hydrolysis, catalytic hydrogenolysis, and many nucleophiles.[4][] This stability allows for selective reactions to be performed on the carboxylic acid moieties without disturbing the protected amine.

The primary reactivity of the Boc group is its lability under acidic conditions. The deprotection is typically achieved using moderately strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM).[11] The mechanism proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then decomposes into isobutylene and a proton. This process releases the free amine and carbon dioxide.

Caption: Boc Deprotection Mechanism under Acidic Conditions.

Carboxylic Acid Reactivity

The presence of two carboxylic acid groups—one at the α-position and one at the δ-position—allows for various synthetic manipulations. These acidic groups can be selectively activated for amide bond formation (peptide coupling) using standard coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Selective protection of one carboxylic acid group over the other is often necessary to achieve regioselective coupling, making this a versatile building block for creating branched or cyclic peptides.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of this compound, a combination of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will exhibit characteristic signals for the tert-butyl group of the Boc protector as a sharp singlet around 1.4 ppm. The protons on the aliphatic chain will appear as multiplets between approximately 1.6 and 2.3 ppm. The α-proton (adjacent to the protected amine) will typically be a multiplet around 3.7-4.4 ppm.

-

¹³C NMR : The carbon spectrum will show a signal for the quaternary carbon of the Boc group around 80 ppm and the Boc carbonyl carbon near 156 ppm. The aliphatic carbons will resonate in the 20-40 ppm range, while the two carboxylic acid carbonyls will appear downfield, typically between 170-185 ppm.[12]

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound (261.27 g/mol ). Techniques like Electrospray Ionization (ESI) will typically show the [M+H]⁺ or [M+Na]⁺ adducts.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for assessing the purity of the compound, typically using a reversed-phase column (e.g., C18) with a water/acetonitrile gradient containing an acid modifier like TFA.[2][6]

Applications in Synthesis

The primary application of this compound is as a building block in the synthesis of peptides and peptidomimetics.

-

Peptide Synthesis : It is widely used in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[6][] In SPPS, the Boc strategy involves the stepwise addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support.[11] The acid-lability of the Boc group allows for its removal at each step without cleaving the peptide from most types of resins used in this strategy.[14][15]

-

Introduction of D-Amino Acids : Incorporating this compound into a peptide sequence introduces a D-amino acid residue. This is a common strategy in drug design to increase the peptide's resistance to proteases, thereby extending its biological half-life.[2]

-

Development of Therapeutics : Its unique structure makes it a valuable component in the synthesis of enzyme inhibitors, bioactive peptides, and other therapeutic agents.[2][16] The side-chain carboxylic acid can be used as a handle for conjugation to other molecules or for creating branched peptide structures.

Caption: Workflow for incorporating this compound in SPPS.

Experimental Protocols

Protocol 1: Boc Group Deprotection

This protocol describes the standard procedure for removing the Boc protecting group from the N-terminus of a resin-bound peptide during SPPS.

-

Resin Swelling : Swell the peptide-resin (1 g) in dichloromethane (DCM, 10 mL) for 20 minutes in a suitable reaction vessel.

-

Pre-wash : Drain the DCM and add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL). Agitate for 5 minutes and drain.[11]

-

Deprotection Reaction : Add a fresh solution of 50% TFA in DCM (10 mL). Agitate for 20-25 minutes at room temperature.[11]

-

Washing : Drain the TFA solution and wash the resin thoroughly with DCM (3 x 10 mL) to remove residual acid and byproducts.

-

Neutralization : Wash the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM (2 x 10 mL) to neutralize the newly formed ammonium salt, followed by further DCM washes (3 x 10 mL) to prepare for the next coupling step.

Causality Note: The 50% TFA solution is sufficiently acidic to cleave the Boc group rapidly without causing significant cleavage of the peptide from standard Boc-SPPS resins like Merrifield or PAM resins. The neutralization step is critical to ensure the N-terminal amine is deprotonated and thus nucleophilic for the subsequent coupling reaction.

Protocol 2: Peptide Coupling Reaction

This protocol outlines the coupling of this compound to a deprotected resin-bound peptide.

-

Activation : In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and an activating agent such as HBTU (3 eq.) in N,N-dimethylformamide (DMF). Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 2-5 minutes.

-

Coupling : Add the activated amino acid solution to the swollen, deprotected, and neutralized peptide-resin.

-

Reaction : Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring : To validate the completion of the reaction, take a small sample of the resin beads and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (e.g., yellow beads) indicates a complete reaction.

-

Washing : Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL) followed by DCM (3 x 10 mL) to remove excess reagents.

Safety, Handling, and Storage

-

Safety : this compound is generally considered an irritant.[17][18] It is important to handle the powder in a well-ventilated area or fume hood to avoid inhalation of dust.[19] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19] In case of contact with skin or eyes, rinse thoroughly with water.

-

Handling : Avoid creating dust. Use process enclosures or local exhaust ventilation when handling larger quantities.[19]

-

Storage : For long-term stability, the compound should be stored in a tightly sealed container at low temperatures, typically between -20°C and 0°C.[5][7] This prevents degradation from moisture and heat.

Conclusion

This compound is a highly valuable synthetic building block whose chemical properties are defined by the interplay between its D-chiral center, its two carboxylic acid groups, and the acid-labile Boc protecting group. Its stability under basic and nucleophilic conditions, combined with its predictable reactivity towards acids, provides the orthogonality required for complex multi-step syntheses. These features, along with the biological stability conferred by its D-configuration, solidify its role as an essential tool for chemists developing novel peptides and small molecule therapeutics.

References

-

Title: (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids Source: PMC (PubMed Central) URL: [Link]

-

Title: Amino Acid Derivatives for Peptide Synthesis Source: AAPPTec URL: [Link]

-

Title: bmse000429 DL-2-Aminoadipic Acid at BMRB Source: BMRB (Biological Magnetic Resonance Bank) URL: [Link]

-

Title: α-Aminoadipic acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: DL-2-AMINOADIPIC ACID CAS#: 542-32-5 Source: ChemWhat URL: [Link]

-

Title: L-2-Aminoadipic Acid | C6H11NO4 | CID 92136 Source: PubChem URL: [Link]

-

Title: Alpha-Aminoadipic Acid | C6H11NO4 | CID 469 Source: PubChem URL: [Link]

-

Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group Source: Springer Protocols URL: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. usbio.net [usbio.net]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound CAS#: [amp.chemicalbook.com]

- 8. chemwhat.com [chemwhat.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. chempep.com [chempep.com]

- 12. bmse000429 DL-2-Aminoadipic Acid at BMRB [bmrb.io]

- 14. peptide.com [peptide.com]

- 15. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 16. (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. α-Aminoadipic acid - Wikipedia [en.wikipedia.org]

- 18. Alpha-Aminoadipic Acid | C6H11NO4 | CID 469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. peptide.com [peptide.com]

Synthesis pathway for Boc-D-2-aminoadipic acid

An In-depth Technical Guide to the Synthesis of Boc-D-2-aminoadipic Acid

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound

In the landscape of modern peptide chemistry and pharmaceutical development, the strategic use of non-proteinogenic amino acids is a cornerstone of innovation. Among these, D-2-aminoadipic acid, a six-carbon homolog of glutamic acid, has garnered significant attention.[1] Its incorporation into peptide sequences can induce specific conformational constraints, enhance metabolic stability, and modulate biological activity. The D-enantiomer, in particular, is a valuable building block for creating peptides and peptidomimetics with improved resistance to enzymatic degradation.[2]

However, the utility of D-2-aminoadipic acid in stepwise synthesis is contingent upon the effective protection of its nucleophilic α-amino group. The tert-butyloxycarbonyl (Boc) protecting group is a preeminent choice for this role. Renowned for its stability across a wide range of nucleophilic and basic conditions, the Boc group offers robust protection during coupling reactions while being readily cleavable under mild acidic conditions, such as with trifluoroacetic acid (TFA).[3][][5][6] This orthogonal stability is fundamental to modern synthetic strategies, including Solid Phase Peptide Synthesis (SPPS).[3] Furthermore, the introduction of the Boc group often enhances the solubility and stability of the amino acid, facilitating its handling and application in various chemical transformations.[7]

This guide provides a comprehensive overview of the synthesis of N-α-Boc-D-2-aminoadipic acid, a key intermediate for drug discovery.[7] We will explore the prevalent synthetic pathways, delve into the mechanistic rationale behind procedural choices, and provide detailed, field-proven protocols for its preparation, purification, and characterization.

Part 1: Strategic Synthesis Pathways

The synthesis of this compound can be approached from several angles, primarily dictated by the availability of the starting materials and the required scale of production. The most common strategies involve the direct protection of the enantiopure amino acid or the construction of the chiral center through enantioselective methods.

Strategy I: Direct Protection of the Chiral Pool Precursor

The most direct and frequently employed route leverages the availability of D-2-aminoadipic acid as a chiral starting material. A significant industrial source of this enantiomer is the enzymatic cleavage of Cephalosporin C, which makes enantiomerically pure (R)-α-aminoadipic acid a readily accessible and cost-effective chiral pool building block.[1][8]

The core of this strategy is the nucleophilic attack of the amino group on di-tert-butyl dicarbonate (Boc₂O or Boc anhydride), a highly efficient and common reagent for this transformation.[5] The reaction requires a base to deprotonate the α-amino group, thereby increasing its nucleophilicity to facilitate the attack on one of the electrophilic carbonyl carbons of the Boc anhydride. This process results in the formation of a stable carbamate linkage and releases benign byproducts: carbon dioxide and tert-butoxide, which is subsequently protonated.[5]

Detailed Experimental Protocol: Direct Boc Protection

This protocol describes a robust and scalable method for the N-Boc protection of D-2-aminoadipic acid.

1. Reagent Preparation & Setup:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve D-2-aminoadipic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M sodium hydroxide (NaOH) solution. Stir until a clear solution is obtained.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate vessel, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of 1,4-dioxane.

2. Reaction Execution:

-

To the cooled amino acid solution, add the Boc₂O solution dropwise over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture vigorously overnight (12-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Extraction:

-

Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 using a cold 1M potassium bisulfate (KHSO₄) solution. [9]* Extract the acidified aqueous phase three times with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

4. Purification and Isolation:

-

Remove the solvent from the dried organic phase under reduced pressure to yield a colorless or pale yellow oil. [10]* Crystallization: To the resulting oil, add a non-polar solvent such as n-hexane or diethyl ether and stir (a process known as pulping). If the product is slow to crystallize, adding a seed crystal can be effective. [10]* Filter the resulting white solid, wash with cold non-polar solvent, and dry under vacuum to yield the final product.

-

Chromatography: If crystallization fails, the oil can be purified by silica gel column chromatography using a gradient of methanol in chloroform or ethyl acetate in hexanes. [9]

Strategy II: Chemoenzymatic and Enantioselective Approaches

One prominent chemoenzymatic strategy is the kinetic resolution of a racemic mixture of 2-aminoadipic acid. This can be achieved using an L-amino acid oxidase (L-AAO), which selectively catalyzes the oxidative deamination of the L-enantiomer to the corresponding α-keto acid, leaving the desired D-enantiomer untouched and ready for subsequent Boc protection. [13]

Additionally, asymmetric synthesis methods, such as the catalytic hydrogenation of a prochiral diunsaturated precursor using a chiral rhodium catalyst like [(COD)Rh(S,S)-Et-DuPHOS]OTf, can produce the desired D-amino acid derivative with high enantiomeric excess. [14]

Part 2: Quality Control: Purification and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound, ensuring its suitability for downstream applications like peptide synthesis. [15]

Purification Summary

| Method | Description | Rationale & Key Considerations |

| Crystallization | The crude product, often an oil, is solidified by trituration/pulping with a weak polar or non-polar solvent (e.g., diethyl ether, hexanes). [10] | This is the preferred method for large-scale purification as it is cost-effective and can yield high-purity material. Success may depend on the removal of all reaction solvents. Seeding may be required. [10] |

| Column Chromatography | Separation of the product from impurities on a silica gel stationary phase using a solvent mobile phase. | A reliable but more resource-intensive method suitable for challenging purifications or smaller scales. Requires careful selection of the eluent system to achieve good separation. [9] |

Analytical Characterization

The following table summarizes the key analytical techniques and expected results for verifying the final product.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation and purity assessment. | A characteristic singlet peak for the nine equivalent protons of the tert-butyl (Boc) group, typically appearing around δ 1.4 ppm . The α-proton (α-H) signal will also be present, along with multiplets for the aliphatic chain protons. [15] |

| ¹³C NMR | Confirms the carbon skeleton and presence of the Boc group. | Signals for the Boc carbonyl carbon (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons (~28 ppm). [15] |

| Mass Spectrometry (MS) | Confirmation of molecular weight. | The expected molecular weight is 261.27 g/mol (for C₁₁H₁₉NO₆). Detection of the corresponding [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions confirms the product's identity. [16] |

| Chiral HPLC | Determination of enantiomeric purity (enantiomeric excess, ee). | Using a chiral stationary phase, this method separates the D- and L-enantiomers, allowing for precise quantification of the enantiomeric excess of the final product. [8][] |

| FTIR Spectroscopy | Identification of key functional groups. | Presence of characteristic absorption bands for the carbamate C=O stretch, carboxylic acid C=O stretch, and N-H bonds. [15] |

Conclusion

The synthesis of this compound is a critical enabling step for its application in advanced pharmaceutical research and development. The direct Boc protection of D-2-aminoadipic acid derived from the chiral pool remains the most practical and widely used method due to its simplicity and the availability of the starting material. However, emerging chemoenzymatic and enantioselective strategies provide powerful alternatives that can offer improved efficiency and access from more fundamental precursors. Regardless of the synthetic route chosen, rigorous purification and comprehensive analytical characterization are paramount to ensure the high quality required for demanding applications such as peptide synthesis. This guide provides the foundational knowledge and practical protocols for researchers to confidently produce and validate this important synthetic building block.

References

-

Singh, G. S., & Mmatli, E. E. (2011). (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. Journal of Amino Acids, 2011, 285923. [Link]

-

Wang, Y., et al. (2023). Metabolic Engineering for Effective Synthesis of 2-Hydroxyadipate. ACS Synthetic Biology. [Link]

-

ResearchGate. (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. [Link]

-

Der Pharma Chemica. Synthesis and characterization of some novel Boc-amino acid and peptide derivatives of ethylenediamine. [Link]

-

AAPPTEC. Boc-Amino Acids for Peptide Synthesis Archives. [Link]

-

Hiebl, J., et al. (1999). Enantioselective Synthesis of Diamino Dicarboxylic Acids. The Journal of Organic Chemistry, 64(6), 1947-1952. [Link]

-

CP Lab Chemicals. This compound, min 95%, 1 gram. [Link]

-

RSC Publishing. Chemoenzymatic synthesis planning guided by synthetic potential scores. [Link]

-

Raboni, S., et al. (2021). Advances in Enzymatic Synthesis of D-Amino Acids. Molecules, 26(23), 7139. [Link]

-

AAPPTec. Boc-D-Amino Acids. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

- Google Patents.

-

PubMed Central (NIH). Chemoenzymatic synthesis. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

- 1. (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 11. Chemoenzymatic synthesis planning guided by synthetic potential scores - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 12. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Enantioselective Synthesis of Diamino Dicarboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. calpaclab.com [calpaclab.com]

Biological activity and mechanism of action of Boc-D-2-aminoadipic acid

An In-Depth Technical Guide to the Biological Activity and Mechanism of Action of Boc-D-2-Aminoadipic Acid

Executive Summary

This compound is a chemically protected derivative of D-2-aminoadipic acid (D-AAA), a molecule of significant interest in neuroscience research. The attachment of a tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and utility in synthetic chemistry, particularly in the development of novel peptides and pharmaceutical agents.[1] The primary biological relevance of this compound stems from the activity of its parent molecule, D-AAA, which is a known selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2] This antagonism confers potential neuroprotective properties by mitigating glutamate-induced excitotoxicity, a pathological process implicated in numerous neurological disorders.[3][4] Furthermore, the structural similarity of the aminoadipic acid scaffold to intermediates in the kynurenine pathway suggests a potential for interaction with enzymes such as kynurenine aminotransferase (KAT), which modulates the levels of the endogenous NMDA antagonist, kynurenic acid.[5][6] This guide provides a comprehensive overview of the molecular profile, primary and potential secondary mechanisms of action, and detailed experimental protocols for researchers investigating the biological effects of this compound.

Part 1: Molecular Profile and Chemical Properties

Introduction to this compound

This compound (CAS 110544-97-3) is a non-proteinogenic D-amino acid derivative.[7][8] Its structure consists of a six-carbon adipic acid backbone with an amino group at the alpha (C2) position and a tert-butyloxycarbonyl (Boc) group protecting this amine. The "D" configuration denotes the stereochemistry at the chiral alpha-carbon. This compound serves as a valuable building block in medicinal chemistry and drug development, primarily due to the established biological activity of its deprotected form, D-2-aminoadipic acid.[1]

The Role of the Boc Protecting Group

In chemical synthesis, protecting groups are essential for preventing unwanted side reactions at reactive functional groups. The Boc group is a widely used amine protecting group in peptide synthesis for several key reasons:

-

Stability: It is stable under a wide range of reaction conditions, including those used for peptide coupling.[]

-

Enhanced Solubility: The bulky, lipophilic tert-butyl group often increases the solubility of the amino acid derivative in organic solvents commonly used in synthesis.[1]

-

Controlled Deprotection: The Boc group can be removed reliably under specific, strongly acidic conditions (e.g., with trifluoroacetic acid), which do not affect other common protecting groups, allowing for precise, stepwise synthesis.[]

From a biological standpoint, the Boc group renders the molecule inactive at its intended target until it is cleaved. In vivo or in vitro activity is contingent upon the removal of the Boc group to liberate the free amine of D-2-aminoadipic acid, which is the pharmacologically active species.

Part 3: Potential Secondary Mechanism: Interaction with the Kynurenine Pathway

Overview of the Kynurenine Pathway

The kynurenine pathway is the primary metabolic route for tryptophan degradation in the body, accounting for over 90% of its catabolism. [10]This pathway produces several neuroactive metabolites, including kynurenic acid (KYNA). KYNA is synthesized from L-kynurenine through an irreversible transamination reaction catalyzed by a family of enzymes known as kynurenine aminotransferases (KATs). [11][12] Significantly, KYNA is an endogenous broad-spectrum antagonist of ionotropic glutamate receptors, including the NMDA receptor (acting at the glycine co-agonist site) and the α7 nicotinic acetylcholine receptor. [12]Elevated levels of KYNA in the brain have been associated with cognitive deficits and the pathophysiology of schizophrenia, making the enzymes that produce it, particularly KAT-II (the predominant isoform in the brain), attractive therapeutic targets. [11][13]

α-Aminoadipate as a Substrate for Kynurenine Aminotransferase II (KAT-II)

Research has demonstrated that α-aminoadipate, the general class to which D-AAA belongs, can serve as a substrate for KAT-II. [5][6]This presents a plausible secondary or off-target mechanism for Boc-D-AAA (once deprotected). If D-AAA interacts with KAT-II, it could act as either a substrate or an inhibitor.

-

As a substrate: D-AAA could be transaminated by KAT-II, consuming the enzyme and co-factors, which might indirectly affect KYNA production.

-

As an inhibitor: D-AAA could bind to the active site of KAT-II and inhibit its ability to convert L-kynurenine to KYNA, potentially lowering brain KYNA levels.

Investigating this interaction is crucial for a complete understanding of the compound's pharmacological profile.

Part 4: Experimental Validation and Protocols

To rigorously characterize the biological activity of this compound, a multi-faceted approach is required. The following protocols provide a framework for assessing its primary and potential secondary mechanisms of action.

Protocol: Assessing NMDA Receptor Antagonism via Whole-Cell Patch-Clamp Electrophysiology

Causality and Rationale: This protocol directly measures the functional consequence of receptor binding—the flow of ions across the cell membrane. It is the gold-standard method for confirming and quantifying the antagonist activity at an ionotropic receptor. By isolating NMDA receptor-mediated currents, we can precisely determine how the test compound affects receptor function.

Methodology:

-

Cell Preparation: Culture primary hippocampal or cortical neurons from rodents. Alternatively, use a cell line stably expressing NMDA receptor subunits.

-

Solution Preparation:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.001 Tetrodotoxin (to block Na⁺ channels), 0.1 Picrotoxin (to block GABAₐ receptors), and 0 MgCl₂ (to relieve Mg²⁺ block). Adjust pH to 7.4.

-

Internal (Pipette) Solution (in mM): 140 Cs-Gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2.

-

Agonist Solution: External solution containing 100 µM NMDA and 10 µM Glycine.

-

Test Compound: Prepare stock solutions of Boc-D-AAA and D-AAA. Note: Boc-D-AAA will likely be inactive unless the Boc group is cleaved by cellular esterases over time or pre-treated. The primary test should use D-AAA.

-

-

Recording Procedure:

-

Establish a whole-cell voltage-clamp configuration on a healthy neuron. Hold the membrane potential at -70 mV.

-

Using a fast perfusion system, apply the agonist solution for 2-3 seconds to evoke a baseline NMDA current. Repeat until a stable response is achieved. [14] * Pre-incubate the cell with the test compound (e.g., 10 µM D-AAA) for 1-2 minutes.

-

Co-apply the agonist solution along with the test compound and record the inhibited NMDA current.

-

Perform a "washout" step by perfusing with the external solution to see if the receptor function recovers.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked current before (I_control) and after (I_compound) application of the antagonist.

-

Calculate the percentage of inhibition: % Inhibition = (1 - (I_compound / I_control)) * 100.

-

Repeat with a range of concentrations to generate a dose-response curve and calculate the IC₅₀ value.

-

Protocol: Characterizing Enzyme Kinetics with Kynurenine Aminotransferase II (KAT-II)

Causality and Rationale: This protocol determines if D-AAA directly interacts with the KAT-II enzyme. By measuring the rate of product formation (KYNA) in the presence of the compound, we can quantify its inhibitory potential (IC₅₀, Kᵢ) and elucidate the mechanism of inhibition (e.g., competitive, non-competitive) using Lineweaver-Burk analysis. [15] Methodology:

-

Reagents and Buffers:

-

Enzyme: Recombinant human KAT-II.

-

Substrate: L-Kynurenine (KYN).

-

Co-factor/Co-substrate: Pyridoxal-5'-phosphate (PLP) and α-ketoglutarate (α-KG).

-

Assay Buffer: 50 mM HEPES buffer (pH 7.5) containing 10 µM PLP. [16] * Test Inhibitor: D-2-aminoadipic acid.

-

-

IC₅₀ Determination Procedure:

-

In a 96-well UV-transparent plate, add assay buffer, a fixed concentration of KAT-II, and varying concentrations of D-AAA. [15] * Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C.

-

Initiate the reaction by adding KYN at a concentration near its Kₘ value (e.g., 500 µM).

-

Monitor the increase in absorbance at 332-346 nm (the peak absorbance of KYNA) over time using a plate reader. [16] * Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve.

-

Plot V₀ against the inhibitor concentration and fit the data to determine the IC₅₀ value.

-

-

Mechanism of Inhibition (Lineweaver-Burk Analysis):

-

Perform a series of kinetic experiments as described above.

-

For each experiment, use a different fixed concentration of the inhibitor (D-AAA), including a zero-inhibitor control.

-

Within each experiment, vary the concentration of the substrate (KYN).

-

Determine the V₀ for each combination of substrate and inhibitor concentration.

-

Plot 1/V₀ versus 1/[KYN] for each inhibitor concentration. The resulting pattern of line intersections reveals the mechanism of inhibition. [15]

Inhibition Type Lineweaver-Burk Plot Observation Mechanistic Implication Competitive Lines intersect on the Y-axis. Apparent Kₘ increases. Inhibitor binds to the same active site as the substrate. Non-competitive Lines intersect on the X-axis. Vₘₐₓ decreases. Inhibitor binds to an allosteric site, affecting catalysis but not substrate binding. | Uncompetitive | Lines are parallel. Both Vₘₐₓ and apparent Kₘ decrease. | Inhibitor binds only to the enzyme-substrate complex. |

-

Part 5: Broader Biological Context and Future Directions

While the D-isomer of 2-aminoadipic acid primarily shows activity in the central nervous system, it is important to note that its L-isomer has distinct roles in systemic metabolism. L-2-aminoadipic acid is an intermediate in lysine metabolism and has been identified as a biomarker and modulator of glucose homeostasis and insulin secretion. [17][18][19]Studies have shown that 2-AAA can protect against diet-induced obesity and diabetes in animal models, partly by activating β3-adrenergic receptors in adipocytes to increase thermogenesis and lipolysis. [17][19]This distinction highlights the critical importance of stereochemistry in determining biological activity and underscores the need for isomer-specific research.

The neuroprotective potential of NMDA receptor antagonists makes Boc-D-AAA and its active form valuable tools for studying pathologies driven by glutamate excitotoxicity. Future research should focus on leveraging this compound in models of ischemic stroke, epilepsy, and neurodegenerative diseases to further elucidate the therapeutic window and potential of targeted NMDA receptor modulation. [3][20][21]

References

-

Benveniste, M., & Mayer, M. L. (1995). Concentration-jump experiments with NMDA antagonists in mouse cultured hippocampal neurons. The Journal of Physiology, 483(Pt 2), 367–384. Retrieved from [Link]

-

Research Chems Hub. (2022). NMDA Receptor Antagonists Research Guide. Retrieved from [Link]

-

Nordström, K., & Sjöström, P. J. (2012). Experimental simulation protocols. Panels (A,B) illustrate NMDA... [Diagram]. ResearchGate. Retrieved from [Link]

-

Han, Q., et al. (2012). Characteristic Features of Kynurenine Aminotransferase Allosterically Regulated by (Alpha)-Ketoglutarate in Cooperation with Kynurenine. PLoS ONE, 7(7), e40307. Retrieved from [Link]

-

Kurnia, P., et al. (2017). Kynurenine aminotransferase activity of Aro8/Aro9 engage tryptophan degradation by producing kynurenic acid in Saccharomyces cerevisiae. Scientific Reports, 7, 11993. Retrieved from [Link]

-

Okuno, E., et al. (1993). Characterization of human brain kynurenine aminotransferases using [3H]kynurenine as a substrate. Neuroscience, 55(1), 177–184. Retrieved from [Link]

-

Sharma, S., & Tandon, R. (2014). (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. International Journal of Organic Chemistry, 4, 259-270. Retrieved from [Link]

-

Li, X., et al. (2019). 2-Aminoadipic acid protects against obesity and diabetes. Journal of Endocrinology, 243(2), 111–123. Retrieved from [Link]

-

Fang, Y., et al. (2024). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Frontiers in Endocrinology, 15, 1385422. Retrieved from [Link]

-

CP Lab Chemicals. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]

-

Amad, M., et al. (2020). Kynurenine Aminotransferase Isozyme Inhibitors: A Review. Molecules, 25(22), 5439. Retrieved from [Link]

-

Badawy, A. A.-B. (2016). Assessment of the Human Kynurenine Pathway: Comparisons and Clinical Implications of Ethnic and Gender Differences in Plasma Tryptophan, Kynurenine Metabolites, and Enzyme Expressions at Baseline and After Acute Tryptophan Loading and Depletion. International Journal of Tryptophan Research, 9, 43–58. Retrieved from [Link]

-

Clerici, F., et al. (1999). Synthesis, absolute configuration and activity at N-methyl-D-aspartic acid (NMDA) receptor of the four D-2-amino-4,5-methano-adipate diastereoisomers. Il Farmaco, 54(10), 677–687. Retrieved from [Link]

-

Nardini, M., et al. (2011). Human kynurenine aminotransferase II--reactivity with substrates and inhibitors. The FEBS Journal, 278(13), 2296–2310. Retrieved from [Link]

-

Olatunji, O. J., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Biomedicines, 11(10), 2686. Retrieved from [Link]

-

Hanus, M., et al. (2021). Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation. Molecules, 26(11), 3121. Retrieved from [Link]

-

Fang, Y., et al. (2024). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Frontiers in Endocrinology, 15. Retrieved from [Link]

-

Linderholm, K. R., et al. (2016). Inhibition of kynurenine aminotransferase II reduces activity of midbrain dopamine neurons. Neuropharmacology, 102, 38–44. Retrieved from [Link]

-

Tsai, C.-S., et al. (2019). Novel application of amino-acid buffered solution for neuroprotection against ischemia/reperfusion injury. PLoS ONE, 14(9), e0221039. Retrieved from [Link]

-

Packer, L., et al. (1995). Neuroprotection by the metabolic antioxidant alpha-lipoic acid. Free Radical Biology and Medicine, 19(2), 227–250. Retrieved from [Link]

-

Uray, K., et al. (2005). Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences, 102(3), 540–545. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchchemshub.com [researchchemshub.com]

- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of human brain kynurenine aminotransferases using [3H]kynurenine as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human kynurenine aminotransferase II--reactivity with substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. scbt.com [scbt.com]

- 10. Assessment of the Human Kynurenine Pathway: Comparisons and Clinical Implications of Ethnic and Gender Differences in Plasma Tryptophan, Kynurenine Metabolites, and Enzyme Expressions at Baseline and After Acute Tryptophan Loading and Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of kynurenine aminotransferase II reduces activity of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Concentration-jump experiments with NMDA antagonists in mouse cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Characteristic Features of Kynurenine Aminotransferase Allosterically Regulated by (Alpha)-Ketoglutarate in Cooperation with Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-Aminoadipic acid protects against obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]

- 20. Novel application of amino-acid buffered solution for neuroprotection against ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neuroprotection by the metabolic antioxidant alpha-lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Differences Between L- and D-Isomers of Boc-Aminoadipic Acid

Abstract

N-tert-Butoxycarbonyl-α-aminoadipic acid (Boc-aminoadipic acid) is a six-carbon dicarboxylic acid derivative of the non-proteinogenic amino acid, α-aminoadipic acid (Aad). As a chiral molecule, it exists in two non-superimposable mirror-image forms: L- and D-isomers. While sharing the same chemical formula and connectivity, these stereoisomers exhibit distinct physicochemical properties and, more importantly, divergent biological activities and applications. This technical guide provides an in-depth analysis of the core differences between Boc-L-aminoadipic acid and Boc-D-aminoadipic acid, offering a valuable resource for researchers, scientists, and professionals in drug development and peptide synthesis. We will explore their structural distinctions, comparative physicochemical properties, stereospecific biological roles, and the analytical methodologies required for their differentiation and quality control.*

Introduction: The Significance of Chirality in Aminoadipic Acid Derivatives

Chirality is a fundamental principle in biology and pharmacology. The spatial arrangement of atoms in a molecule can dramatically alter its interaction with chiral biological systems, such as enzymes and receptors. α-Aminoadipic acid (Aad) is a key intermediate in the metabolism of the essential amino acid lysine in humans and a precursor to lysine biosynthesis in fungi.[1][2][3] The introduction of the tert-butoxycarbonyl (Boc) protecting group enhances the utility of Aad as a building block in solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions at the α-amino group.[4][5][6]

The core of this guide focuses on the stereoisomers of this protected molecule: Boc-L-α-aminoadipic acid and Boc-D-α-aminoadipic acid. The L-isomer is the naturally occurring form in human metabolic pathways, while the D-isomer is found in some natural products, such as the antibiotic cephalosporin C, and is primarily utilized for creating synthetic peptides with modified properties.[7][8] Understanding the distinct characteristics of these isomers is paramount for their effective application, from designing novel peptide therapeutics to studying metabolic pathways.

Stereochemical and Physicochemical Distinctions

The fundamental difference between the L- and D-isomers lies in the three-dimensional configuration at the α-carbon (C2). This structural variance gives rise to distinct physicochemical properties, most notably their interaction with plane-polarized light.

Caption: Figure 1. 2D structures showing the stereochemical difference at the α-carbon.

Comparative Physicochemical Data

The most direct and defining difference between enantiomers is their optical rotation. The L-isomer is levorotatory (rotates plane-polarized light to the left), while the D-isomer is dextrorotatory (rotates it to the right). Other properties, such as melting point, can also differ due to variations in crystal lattice packing.

| Property | Boc-L-α-aminoadipic acid | Boc-D-α-aminoadipic acid |

| Synonyms | Boc-L-Aad-OH, Boc-L-2-aminohexanedioic acid | Boc-D-Aad-OH, Boc-D-homoglutamic acid |

| CAS Number | 77302-72-8[4] | 110544-97-3[9] |

| Molecular Formula | C₁₁H₁₉NO₆[4] | C₁₁H₁₉NO₆[9] |

| Molecular Weight | 261.3 g/mol [4] | 261.3 g/mol [9] |

| Appearance | White powder[4] | Off-white crystalline powder[9] |

| Melting Point | 123 - 127 °C[4] | 109 - 114 °C[9] |

| Optical Rotation | [α]²⁰/D = -9 ± 2° (c=1 in AcOH)[4] | [α]²⁰/D = +18 ± 1° (c=1.1 in DMF)[9] |

| Purity (Typical) | ≥ 99% (HPLC)[4] | ≥ 98% (HPLC)[9] |

Table 1. Summary of key physicochemical properties for L- and D-isomers of Boc-aminoadipic acid.

Biological Activity and Applications: A Tale of Two Isomers

The functional divergence of the L- and D-isomers is most pronounced in biological contexts.

Boc-L-α-Aminoadipic Acid: The Metabolic and Neuromodulatory Player

As the derivative of the natural L-α-aminoadipic acid, this isomer and its deprotected form are involved in several key biological processes:

-

Lysine Metabolism: L-α-aminoadipic acid is a crucial intermediate in the degradation pathway of lysine.[2][10] Dysregulation in this pathway can be associated with metabolic disorders.[10]

-

Neuroactivity: The parent compound, L-α-aminoadipic acid, is a known gliotoxin and acts as an inhibitor of glutamine synthetase.[11][12] It also inhibits glutamate transporters, making it a valuable tool in neuroscience research to study glutamate signaling and excitotoxicity.[12]

-

Peptide Synthesis: Boc-L-Aad-OH is a standard building block in SPPS to incorporate a hydrophilic, acidic residue into a peptide sequence, often used to enhance solubility or mimic a glutamic acid residue with a longer side chain.[4][5]

Boc-D-α-Aminoadipic Acid: The Synthetic Workhorse for Therapeutic Design

The D-isomer is not typically found in mammalian metabolic pathways, and its utility is derived from its "unnatural" configuration.

-

Enhanced Peptide Stability: Incorporating D-amino acids into peptides renders them resistant to degradation by proteases, which are stereospecific for L-amino acids.[13] This strategy is widely used in drug development to increase the serum half-life and bioavailability of peptide-based drugs.[9]

-

Conformational Constraint: The inclusion of a D-isomer can induce specific secondary structures, such as β-turns, in a peptide chain. This conformational rigidity can lock the peptide into its bioactive shape, enhancing its affinity and selectivity for a specific receptor or enzyme target.[8]

-

Antibiotic Synthesis: The parent D-α-aminoadipic acid is a natural precursor in the biosynthesis of penicillin and cephalosporin antibiotics by microorganisms.[7][8] Boc-D-Aad-OH can be used as a building block in the semi-synthesis of novel cephalosporin derivatives.

-

Neurological Research: D-α-aminoadipic acid exhibits selective antagonistic activity at the NMDA subtype of glutamate receptors, a different mode of action compared to the L-isomer's effect on glutamate transport.[8]

Analytical Characterization and Separation

Distinguishing between and verifying the enantiomeric purity of L- and D-Boc-aminoadipic acid is critical for any research or development application. Several analytical techniques are employed for this purpose.

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating enantiomers.[]

-

Principle: The CSP contains a chiral selector that transiently forms diastereomeric complexes with the enantiomers in the sample. These complexes have different stabilities, leading to different retention times and allowing for their separation and quantification.

-

Common CSPs: Crown-ether, cyclodextrin-based, and zwitterionic cinchona alkaloid-derived columns are highly effective for separating underivatized amino acid enantiomers.[15][16][17]

-

Methodology:

-

Dissolve the Boc-aminoadipic acid sample in a suitable mobile phase solvent.

-

Inject the sample onto a chiral HPLC column (e.g., Crownpak CR-I(+) or CHIRALPAK® ZWIX).[15]

-

Elute with an optimized mobile phase, often a mixture of an organic solvent (e.g., methanol) and an acidic aqueous solution.[17]

-

Detect the separated isomers using UV, mass spectrometry (MS), or an evaporative light scattering detector (ELSD).[][18]

-

Caption: Figure 2. A simplified workflow for the chiral separation and analysis of amino acid isomers using HPLC.

Polarimetry

As noted in Table 1, polarimetry is the classical method used to differentiate enantiomers. It measures the angle of rotation of plane-polarized light caused by a solution of the chiral compound. While it confirms the bulk enantiomeric identity (i.e., whether the sample is predominantly L or D), it is less precise than chromatography for determining high levels of enantiomeric purity (e.g., >99%).

Conclusion

The L- and D-isomers of Boc-aminoadipic acid, while structurally similar, are functionally distinct entities. Boc-L-aminoadipic acid is rooted in natural metabolic and signaling pathways, serving as a tool for biochemical research and as a standard building block for synthesizing peptides that mimic natural configurations. Conversely, Boc-D-aminoadipic acid is a product of synthetic chemistry, prized for its ability to confer proteolytic resistance and conformational control to peptide drug candidates. The choice between these isomers is therefore not arbitrary but a critical design decision based on the desired biological outcome. A thorough understanding of their unique properties, coupled with rigorous analytical separation and characterization, is essential for their successful application in the advanced fields of medicinal chemistry, pharmacology, and materials science.

References

-

Chem-Impex. (n.d.). Boc-L-α-aminoadipic acid. Retrieved from Chem-Impex website.[4]

-

D'Orazio, G., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(23), 5548.[15]

-

Chem-Impex. (n.d.). Boc-D-α-aminoadipic acid. Retrieved from Chem-Impex website.[9]

-

Ishii, C., & Hamase, K. (2023). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. Chromatography, 44(4), 145-153.[19]

-

BOC Sciences. (n.d.). Amino Acid Chiral Analysis Services. Retrieved from BOC Sciences website.[]

-

Wako Chemicals. (n.d.). Chiral Amino Acid Analysis Using LC/MS. Retrieved from Wako Blog.[20]

-

Hamase, K., & Zaitsu, K. (2017). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. In Methods in Molecular Biology (Vol. 1573, pp. 137-145). Humana Press.[18]

-

APExBIO. (n.d.). L-α-Aminoadipic Acid. Retrieved from APExBIO website.[11]

-

Fang, H., et al. (2022). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Frontiers in Endocrinology, 13, 1069894.[1]

-

Chem-Impex. (n.d.). L-α-Aminoadipic acid. Retrieved from Chem-Impex website.[21]

-

National Center for Biotechnology Information. (n.d.). L-2-Aminoadipic Acid. PubChem Compound Database. Retrieved from [Link]2]

-

Cayman Chemical. (n.d.). L-α-Aminoadipic Acid (CAS 1118-90-7). Retrieved from Cayman Chemical website.[12]

-

Ong, W. T., et al. (2019). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. International Journal of Molecular Sciences, 20(15), 3803.[13]

-

AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved from AAPPTec website.[5]

-

Human Metabolome Database. (2005). Aminoadipic acid (HMDB0000510). Retrieved from [Link]10]

-

Wikipedia. (n.d.). Α-Aminoadipic acid. Retrieved from [Link]7]

-

AAPPTec. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. Retrieved from AAPPTec website.[22]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Indispensable Role of Boc-Amino Acids. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.[6]

-

Sharma, G. V., et al. (2014). (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. International Journal of Organic Chemistry, 4(2), 115-125.[8]

-

Da Silva, F. C., et al. (2016). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 6(8), 6549-6556.[23]

-

Xu, F., et al. (2019). 2-Aminoadipic acid protects against obesity and diabetes in mice. Journal of Endocrinology, 241(1), 37-48.[24]

-

Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from Chiral Technologies Europe website.[16]

-

Gil-Av, E., et al. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science, 204(4398), 1226-1228.[25]

-

Trocha, A., et al. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 24(21), 3857.[26]

-

Scriba, G. K. (2002). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 373-399.[27]

-

Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.[17]

-

Trocha, A., et al. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. PubMed. Retrieved from [Link]]

-

Chemistry LibreTexts. (2015). 26.3: Synthesis of Enantiomerically Pure Amino Acids. Retrieved from [Link]]

-

Sigma-Aldrich. (n.d.). Boc l a amino adipic acid. Retrieved from Sigma-Aldrich website.[28]

-

BOC Sciences. (n.d.). Boc-L-α-aminoadipic acid. Retrieved from BOC Sciences website.[]

-

Biocrates. (2023). Alpha-aminoadipic acid. Retrieved from Biocrates website.[3]

Sources

- 1. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-2-Aminoadipic Acid | C6H11NO4 | CID 92136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alpha-aminoadipic acid - biocrates [biocrates.com]

- 4. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

- 6. nbinno.com [nbinno.com]

- 7. α-Aminoadipic acid - Wikipedia [en.wikipedia.org]

- 8. (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Human Metabolome Database: Showing metabocard for Aminoadipic acid (HMDB0000510) [hmdb.ca]

- 11. apexbt.com [apexbt.com]

- 12. caymanchem.com [caymanchem.com]

- 13. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. chiraltech.com [chiraltech.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites [jstage.jst.go.jp]

- 20. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 21. chemimpex.com [chemimpex.com]

- 22. peptide.com [peptide.com]

- 23. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. joe.bioscientifica.com [joe.bioscientifica.com]

- 25. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Boc l a amino adipic acid | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to Boc-D-2-Aminoadipic Acid: Commercial Availability and Purity Assessment

Abstract

This technical guide provides an in-depth analysis of N-α-(tert-Butoxycarbonyl)-D-α-aminoadipic acid (Boc-D-2-aminoadipic acid), a critical chiral building block in modern pharmaceutical and peptide chemistry. Addressed to researchers, chemists, and professionals in drug development, this document navigates the landscape of commercial suppliers and delineates the essential protocols for verifying purity and identity. We will explore the common impurities associated with its synthesis and present validated analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, to ensure the quality and integrity of this vital reagent.

Introduction: The Significance of this compound

This compound (Boc-D-Aad-OH) is a non-proteinogenic amino acid derivative that has garnered significant attention in medicinal chemistry. Its structure, featuring a six-carbon backbone, a carboxylic acid side chain, and a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group, makes it a versatile tool for synthesizing complex peptides and small molecule therapeutics.[1] The D-configuration is crucial for creating peptides with enhanced stability against enzymatic degradation, a desirable trait for increasing the in vivo half-life of peptide-based drugs.

The Boc protecting group provides stability and facilitates controlled, stepwise reactions, particularly in solid-phase peptide synthesis (SPPS).[1][2] Its applications are diverse, ranging from the development of novel enzyme inhibitors and neurological drug candidates to its use in bioconjugation for advanced drug delivery systems.[1] Given its role as a foundational component, the procurement of high-purity this compound is not merely a matter of quality control but a prerequisite for reproducible and successful research outcomes.

Sources

An In-depth Technical Guide to Boc-D-α-aminoadipic Acid (CAS 110544-97-3): Properties, Handling, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Non-Canonical Amino Acid

In the landscape of modern therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for overcoming the inherent limitations of their natural counterparts. Boc-D-α-aminoadipic acid (CAS: 110544-97-3), a derivative of the naturally occurring α-aminoadipic acid, stands out as a versatile building block for medicinal chemists. Its unique structure, featuring a D-chiral center and a Boc (tert-butyloxycarbonyl) protecting group, offers a dual advantage: enhanced enzymatic stability and seamless integration into established solid-phase peptide synthesis (SPPS) workflows.[1][2] This guide provides a comprehensive overview of the properties, handling, and strategic application of Boc-D-α-aminoadipic acid, empowering researchers to leverage its full potential in the design of next-generation peptide therapeutics.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of Boc-D-α-aminoadipic acid is fundamental to its effective use in the laboratory. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| CAS Number | 110544-97-3 | [1][3] |

| Molecular Formula | C₁₁H₁₉NO₆ | [1][4] |

| Molecular Weight | 261.3 g/mol | [1][4] |

| Appearance | Off-white crystalline powder | [1] |

| Melting Point | 109 - 114 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Optical Rotation | [α]²⁰_D = 18 ± 1º (c=1.1 in DMF) | [1] |

| Solubility | Soluble in organic solvents such as DMF and DCM | Inferred from synthesis protocols |

| Storage Conditions | Store at 0 - 8 °C | [1] |

The Role of D-Amino Acids in Enhancing Therapeutic Potential

The incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance their therapeutic properties. Peptides composed exclusively of naturally occurring L-amino acids are often susceptible to rapid degradation by endogenous proteases, limiting their in vivo half-life and bioavailability.[2] The unique stereochemistry of D-amino acids renders the peptide backbone resistant to proteolytic cleavage, significantly improving its stability.[2][5] This enhanced biostability can lead to a prolonged duration of action for peptide-based drugs.[6]

The following diagram illustrates the fundamental difference in how proteases interact with L-peptides versus D-peptides.

Caption: Protease interaction with L- and D-peptides.

Experimental Protocols: Incorporation of Boc-D-α-aminoadipic Acid via Boc-SPPS

Boc-D-α-aminoadipic acid is readily incorporated into peptide sequences using the well-established Boc solid-phase peptide synthesis (SPPS) methodology. The following protocol provides a step-by-step guide for its use.

Materials

-

Resin: Merrifield resin (for peptide acids) or MBHA resin (for peptide amides)

-

Boc-D-α-aminoadipic acid (CAS 110544-97-3)

-

Other Nα-Boc protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Isopropanol (IPA)

-

Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT)

-

Cold diethyl ether

Step-by-Step Protocol

The Boc-SPPS workflow is a cyclical process, as depicted below.

Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).

1. Resin Swelling and Preparation:

-

Place the desired amount of resin in a reaction vessel.

-

Add DCM to completely cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[7]

-

Drain the solvent by filtration.

2. Nα-Boc Deprotection:

-

To the swollen resin, add a solution of 50% TFA in DCM.

-

Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[8]

-

Continue agitating for an additional 15-25 minutes for complete deprotection.[8]

-

Drain the TFA solution and wash the resin thoroughly with DCM, followed by IPA, and then DCM again to remove residual acid.[8]

3. Neutralization:

-

Wash the resin with a solution of 10% DIEA in DCM for 2 minutes. Repeat this step once.

-

Wash the resin thoroughly with DCM to remove excess base.

4. Coupling of Boc-D-α-aminoadipic acid:

-

Dissolve 2-4 equivalents of Boc-D-α-aminoadipic acid and coupling agents (e.g., HBTU, HOBt) in DMF.[7]

-

Add this solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.[7]

-

Agitate the mixture for 1-2 hours at room temperature. The progress of the reaction can be monitored using a Kaiser test.

-

After complete coupling, drain the reaction solution and wash the resin with DMF and DCM.

5. Repetition of the Synthesis Cycle:

-

Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

6. Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

-

This is typically achieved using a strong acid cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT).[7]

-

The crude peptide is then precipitated with cold diethyl ether, collected, washed, and dried.

Quality Control and Analytical Characterization

Ensuring the purity and identity of both the starting material, Boc-D-α-aminoadipic acid, and the final synthesized peptide is critical.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of Boc-D-α-aminoadipic acid and the final peptide product.[1][] Chiral HPLC can be employed to determine the enantiomeric purity of the starting material.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of Boc-D-α-aminoadipic acid and to characterize the final peptide.[10][11]

-

Mass Spectrometry (MS): Mass spectrometry is essential for verifying the molecular weight of the final peptide product.

Handling and Safety

As a Senior Application Scientist, it is imperative to emphasize that proper handling and safety precautions are paramount when working with any chemical reagent.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, other than in controlled reaction conditions.[12]

-

Storage: Store Boc-D-α-aminoadipic acid in a tightly sealed container in a cool, dry place at 0 - 8 °C.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.[1][3]

Applications in Drug Development: A Focus on Stability and Novel Structures

The use of Boc-D-α-aminoadipic acid extends beyond simply enhancing stability. Its bifunctional nature, with two carboxylic acid groups, allows for its use in the synthesis of more complex peptide architectures, such as cyclic peptides and branched peptides.[1] These structures can offer improved receptor binding affinity and selectivity. For instance, the side-chain carboxyl group can be used as an attachment point for polyethylene glycol (PEG) to improve pharmacokinetic properties or for conjugation to other molecules. The incorporation of D-aminoadipic acid has been explored in the development of antimicrobial and anti-cancer peptides, where stability and specific conformations are crucial for activity.[13]

Conclusion

Boc-D-α-aminoadipic acid is a valuable and versatile tool in the arsenal of the modern peptide chemist. Its D-configuration provides a strategic advantage in the development of proteolytically stable peptide therapeutics, while its compatibility with standard Boc-SPPS protocols ensures its ease of use. By understanding its properties, adhering to proper handling procedures, and leveraging its unique structural features, researchers can effectively utilize this non-canonical amino acid to design and synthesize novel peptide drug candidates with enhanced therapeutic potential.

References

-

Sadiq, A., & Sewald, N. (2013). (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. Journal of Amino Acids, 2013, 814962. [Link]

-

Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Pharmaceuticals, 14(3), 233. [Link]

-

Li, W., & Xu, B. (2015). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino acids, 47(10), 2007–2017. [Link]

-

Al-Ghanmi, M. H., & Al-Otaibi, M. A. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Biomolecules, 11(11), 1716. [Link]

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]

-

Wang, W., & Wang, L. (2022). Therapeutic peptides: current applications and future directions. Signal transduction and targeted therapy, 7(1), 48. [Link]

-

CP Lab Chemicals. Boc-d-2-aminoadipic acid, min 95%, 1 gram. [Link]

-

Royal Society of Chemistry. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

-

Bentham Science. D-Amino Acid Analogues of the Antimicrobial Peptide CDT Exhibit Anti-Cancer Properties in A549, a Human Lung Adenocarcinoma Cell Line. [Link]

-

CEM Corporation. (2023, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. YouTube. [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

ResearchGate. (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. [Link]

-

ResearchGate. High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. calpaclab.com [calpaclab.com]

- 5. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chempep.com [chempep.com]

- 10. (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. fishersci.com [fishersci.com]

- 13. benthamscience.com [benthamscience.com]

An In-depth Technical Guide to the Solubility of Boc-D-2-aminoadipic Acid in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of Boc-D-2-aminoadipic acid, a key building block in peptide synthesis and drug development.[1] Recognizing the scarcity of published quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, its relationship to molecular structure, and provides detailed, field-proven protocols for its empirical determination. We present methodologies for both equilibrium and kinetic solubility assays, enabling researchers to generate reliable data tailored to their specific applications, from early-stage discovery to process chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking a robust understanding and practical approach to handling this compound and similar N-protected amino acid derivatives.

Introduction: The Critical Role of Solubility

N-tert-butoxycarbonyl-D-2-aminoadipic acid (this compound) is a derivative of the non-proteinogenic amino acid D-2-aminoadipic acid. The introduction of the tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, enhancing the compound's stability and utility as a building block for complex therapeutic peptides and other pharmaceuticals.[1][2]

However, the success of any synthetic or formulation endeavor hinges on a thorough understanding of the compound's solubility. Poor solubility can lead to significant challenges, including:

-

Inaccurate Dosing: Inconsistent dissolution in biological assays can lead to unreliable and non-reproducible results.[3]

-

Reaction Failures: Incomplete dissolution in a reaction solvent can result in low yields and complex purification profiles.

-

Formulation Difficulties: Low aqueous solubility is a primary obstacle in the development of bioavailable drug candidates.[4]

This guide provides the necessary theoretical grounding and practical methodologies to empower researchers to confidently assess and utilize the solubility characteristics of this compound.

Physicochemical Profile and Solubility Prediction

A molecule's solubility is dictated by its structure and the interplay of intermolecular forces between the solute and the solvent. The fundamental principle of "like dissolves like" serves as our primary predictive tool.[5][6]

Molecular Structure:

-

Product Name: this compound

-

Molecular Formula: C₁₁H₁₉NO₆[7]

-

Molecular Weight: 261.27 g/mol [7]

-

Melting Point: Approximately 109-114 °C.[8]

An analysis of the structure reveals three key domains that govern its solubility:

-

The Nonpolar Domain: The tert-butyl group of the Boc protector is bulky and hydrophobic, repelling water and favoring dissolution in nonpolar solvents.

-

The Polar, Aprotic Domain: The carbamate linkage of the Boc group contains polar C=O and C-N bonds capable of dipole-dipole interactions.

-

The Polar, Protic/Ionic Domain: The molecule possesses two carboxylic acid groups—one at the alpha position and one at the terminus of the adipic acid side chain. These groups are highly polar and can act as hydrogen bond donors and acceptors. In the presence of a base, they can be deprotonated to form highly polar, water-soluble carboxylate salts.[9]

This amphiphilic nature—possessing both significant nonpolar and highly polar functionalities—suggests a nuanced solubility profile.[10]

Predicted Solubility Profile

Based on these structural features, we can predict the following qualitative solubility behavior:

-